molecular formula C16H20N4O2 B2940780 N'-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 898360-71-9

N'-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2940780
CAS No.: 898360-71-9
M. Wt: 300.362
InChI Key: IJOHPYWLOYULOU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Luminescence Sensing

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,4-dimethylphenyl)oxalamide and its derivatives have been explored for their potential in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate, showcasing their sensitivity to benzaldehyde-based derivatives, making them promising for fluorescence sensing applications (Shi et al., 2015).

Selective Sensing and Adsorption

Compounds containing the imidazole moiety, similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,4-dimethylphenyl)oxalamide, have been utilized in the construction of nickel(II) and cadmium(II) architectures. These structures demonstrate unique fluorescent sensing and selective adsorption properties, as shown by Liu et al. (2017) (Liu et al., 2017).

Nanomaterial Interactions

Research by Jayabharathi et al. (2015) on the binding interactions of imidazole with ZnO nanomaterials reveals insights into the chemical affinity between imidazole nitrogen atoms and nanocrystals. This study is significant for the understanding of nanostructured materials in biomedical technologies (Jayabharathi et al., 2015).

Carbene Chemistry and Intermolecular Interactions

The study of dimers formed by imidazol-2-ylidene, a structure related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,4-dimethylphenyl)oxalamide, provides insights into carbene chemistry and the role of intermolecular interactions. Jabłoński (2022) emphasizes the importance of understanding these interactions for advancements in chemistry (Jabłoński, 2022).

Photophysical Properties and Excited States

Salassa et al. (2008) explored the photophysical properties of rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, which are structurally related to the compound . This research is pivotal for understanding the charge transfer and dual emission in such complexes (Salassa et al., 2008).

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-4-5-14(13(2)10-12)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOHPYWLOYULOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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